

# Crystal structure analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

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## Comparative Analysis of the Crystal Structure of Pyrazole Derivatives

An objective guide for researchers, scientists, and drug development professionals on the crystallographic analysis of pyrazole-based compounds, with a focus on structural analogues of **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid**.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties.

Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comparative overview of the crystal structures of several pyrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While the specific crystal structure for **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid** is not publicly available, this guide leverages data from closely related analogues to infer potential structural features and to provide a framework for future analysis.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted pyrazole derivatives, providing a basis for structural comparison. These compounds share key

structural motifs with the target molecule, such as the pyrazole core, nitro-substitution, and carboxylic acid or ester functionalities.

Parameter	Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1]	5-(3-nitro-1H-pyrazol-4-yl)tetrazole[2][3]	Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[4]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> F <sub>3</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>4</sub> H <sub>3</sub> N <sub>7</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>11</sub> ClN <sub>4</sub> O <sub>4</sub>
Crystal System	Not specified	Orthorhombic	Monoclinic
Space Group	Not specified	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	Not specified
Unit Cell Dimensions	a, b, c, $\alpha$ , $\beta$ , $\gamma$ not specified	a, b, c, $\alpha$ , $\beta$ , $\gamma$ not specified	a = 8.5899(8) Å, b = 10.2413(9) Å, c = 15.6633(14) Å, $\beta$ = 96.5415(13)°
Volume (Å <sup>3</sup> )	Not specified	Not specified	1369.0(2)
Z	Not specified	Not specified	4
Key Supramolecular Interactions	C-H···O hydrogen bonds, $\pi$ ··· $\pi$ stacking[1]	N-H···N hydrogen bonds, $\pi$ -stacking interactions[2][3]	N-H···O and N-H···N intermolecular hydrogen bonds[4]

## Experimental Protocols

The determination of crystal structures for pyrazole derivatives typically involves single-crystal X-ray diffraction. The general experimental protocol is outlined below.

1. Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution. Common solvents for pyrazole derivatives include methanol, ethanol, or dimethylformamide.[1]
2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. The crystal is kept at a constant temperature, often 150(2) K, during data collection.[4] X-ray

diffraction data are collected using monochromatic radiation, typically Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).<sup>[1]</sup> Data are collected over a range of angles using techniques like  $\phi$  and  $\omega$  scans.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.<sup>[5]</sup>

## Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the determination and analysis of a crystal structure.

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